molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

Cat. No. B1145563
M. Wt: 442.89
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex furan derivatives often involves multi-step reactions that include cyclization, condensation, and sometimes rearrangement reactions. For example, furan derivatives are synthesized by treating acetic acids with sodium acetate in acetic anhydride or by heating esters with sodium hydroxide or sodium hydride in dioxane, indicating the sensitivity of furan synthesis to substituent effects (Horaguchi et al., 1990).

Molecular Structure Analysis

Crystal structure determination through methods like single-crystal X-ray diffraction plays a critical role in understanding the molecular structure of furan derivatives. The analysis often reveals the conformation of furan rings and their substituents, showing planar or twisted conformations and how these structures relate to their chemical properties (Wang et al., 2011).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic additions. Their reactivity can be significantly influenced by substituents on the furan ring, leading to a diverse range of products. The reactions often employ catalysts like palladium iodide for oxidative carbonylation or samarium diiodide for reduction-elimination processes (Gabriele et al., 2012).

Scientific Research Applications

Synthesis Techniques and Applications

  • Stereoselective Synthesis and Derivative Formation : Research by Gerber and Vogel (2001) demonstrates the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showcasing methods for constructing complex molecular architectures from simpler components. This highlights the compound's relevance in creating specific molecular configurations for advanced synthetic applications (Gerber & Vogel, 2001).

  • Cytotoxicity and Pharmacological Potential : Meilert, Pettit, and Vogel (2004) explored the transformation of furan derivatives into spiroketal structures, with some derivatives showing evidence of inhibiting cancer cell growth. This indicates the potential use of furan-based compounds in developing therapeutic agents targeting specific cancer cells (Meilert, Pettit, & Vogel, 2004).

  • Chemical Transformations and Novel Derivatives : Research by Campbell, Collins, and James (1989) on cyclopenta[b]furan derivatives formed by intramolecular displacement reactions illustrates the compound's versatility in generating novel chemical structures, which could be pivotal in materials science or pharmacology (Campbell, Collins, & James, 1989).

Advanced Chemical Structures and Characterization

  • Crystal Structure Determination : Wang et al. (2011) described the synthesis and crystal structure determination of a 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a process critical for understanding the molecular geometry and potential interactions of cyclopenta[b]furan derivatives. This work underlines the importance of structural analysis in the development of new compounds with specific physical or chemical properties (Wang et al., 2011).

  • Chiral Resolution and Configuration Determination : Nemoto et al. (2004) demonstrated the chiral resolution and determination of absolute configuration for cyclopenta[b]furan derivatives, a crucial step in the development of enantiomerically pure compounds for pharmaceutical applications (Nemoto et al., 2004).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVARNLPCHRRP-AWYUYJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-4-((S,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Synthesis routes and methods

Procedure details

To a solution of [3aR, 4R(1E), 5R, 6aS]-5-benzoyloxy-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one (1; for preparation, see published European Patent Application EP 639563 A2, which is incorporated herein by this reference) (1.02 g, 2.32 mmol) in THF (10 mL) at −23° C. (bath temperature) was added dropwise a solution of (+)-B-chlorodiisopinocampheylborane (available from Aldrich Chemical Co., Milwaukee, Wis.) (1.4 g, 4.4 mmol) in THF (10 mL). The mixture was then warmed to 0° C. (bath temperature) and was quenched after 90 min by the addition of methanol (10 mL). Saturated NH4Cl was added (35 mL), the mixture was extracted with ethyl acetate (3×40 mL), dried (MgSO4), filtered, concentrated, and chromatographed on a 30 cm tall×41 mm diameter silica gel column eluting with 1:1 ethyl acetate:hexane to afford 2 (502 mg, 49%) as well as a mixture of 2 and its epimeric alcohol (254 mg, 23%).
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
639563 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
2
Yield
49%

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